Ethyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate
CAS No.: 136285-69-3
VCID: VC0195601
Molecular Formula: C23H21N3O2
Molecular Weight: 371.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![Ethyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate - 136285-69-3](/images/no_structure.jpg)
Description | Ethyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate is a chemical compound with a molecular weight of 371.4 g/mol . PubChem identifies it with the CID 15654655 and provides various identifiers, including its IUPAC name, ethyl 3-amino-2-[[4-(2-cyanophenyl)phenyl]methylamino]benzoate, and its InChIKey, QXQJYCWDJBDKKR-UHFFFAOYSA-N . Synonyms for Ethyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate include 136285-69-3, Ethyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate, ETHYL-3-AMINO-2-[(2'-CYANOIPHENYL-4-YL) METHYL]-AMINO BENZOATE, ethyl 3-amino-2-[[4-(2-cyanophenyl)phenyl]methylamino]benzoate, and Azilsartan Impurity E . Another similar compound is Ethyl 2-{[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]amino}-3-nitrobenzoate, which has a molecular weight of 401.4 g/mol and is also listed on PubChem with CID 12018931 . This compound shares a similar chemical structure but includes a nitro group instead of an amino group . Additional names for Ethyl 2-{[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]amino}-3-nitrobenzoate are 136285-67-1, ETHYL-2-[[(2'-CYANOBIPHENYL-4-YL)METHYL]AMINO]-3-NITROBENZOATE, Ethyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate, ethyl 2-[[4-(2-cyanophenyl)phenyl]methylamino]-3-nitrobenzoate, and 2-[[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]amino]-3-nitro-benzoic acid ethyl ester . |
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CAS No. | 136285-69-3 |
Product Name | Ethyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate |
Molecular Formula | C23H21N3O2 |
Molecular Weight | 371.4 g/mol |
IUPAC Name | ethyl 3-amino-2-[[4-(2-cyanophenyl)phenyl]methylamino]benzoate |
Standard InChI | InChI=1S/C23H21N3O2/c1-2-28-23(27)20-8-5-9-21(25)22(20)26-15-16-10-12-17(13-11-16)19-7-4-3-6-18(19)14-24/h3-13,26H,2,15,25H2,1H3 |
Standard InChIKey | QXQJYCWDJBDKKR-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(C(=CC=C1)N)NCC2=CC=C(C=C2)C3=CC=CC=C3C#N |
Canonical SMILES | CCOC(=O)C1=C(C(=CC=C1)N)NCC2=CC=C(C=C2)C3=CC=CC=C3C#N |
Purity | > 95% |
Synonyms | Ethyl-3-Amino-2-[(2'-Cyanoiphenyl-4-yl) Methyl]-Amino Benzoate; Benzoic acid, 3-aMino-2-[[(2'-cyano[1,1'-biphenyl]-4-yl)Methyl]aMino]-, ethyl ester |
PubChem Compound | 15654655 |
Last Modified | Aug 15 2023 |
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